molecular formula C11H10BrN7O B2481630 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2034537-16-9

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Cat. No.: B2481630
CAS No.: 2034537-16-9
M. Wt: 336.153
InChI Key: FMNOATNODXXFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a chemical compound provided for research purposes, with the CAS Registry Number 2034537-16-9 . Its molecular formula is C11H10BrN7O, and it has a molecular weight of 336.15 g/mol . The compound features a complex structure that integrates multiple heterocyclic systems, including a pyrimidine ring, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrazole group, which are common pharmacophores in medicinal chemistry . Such a structure suggests potential for investigation in various biochemical and pharmacological contexts, although its specific mechanism of action and primary research applications are areas for ongoing scientific exploration. Researchers can obtain this compound from suppliers like Life Chemicals, which offers it in various quantities for scientific use . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNOATNODXXFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Enaminones and Guanidines

The pyrimidine core is synthesized via cyclocondensation between enaminones and guanidine derivatives. For example, enaminone 13 (derived from 5-acetylthiazole 8 ) reacts with guanidine hydrochloride under microwave irradiation (150°C, 30 min) to yield pyrimidin-2-amine 21 in 57% yield. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C, followed by purification via silica gel chromatography.

Key Data :

Starting Material Conditions Yield Reference
Enaminone 13 Guanidine HCl, MW, 150°C 57%
Pyrimidin-2-amine NBS, THF, 0°C 62%

Synthesis of Fragment B: (3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl)Methanamine

Preparation of 1-Methyl-1H-Pyrazol-4-Amine

The synthesis of 1-methyl-1H-pyrazol-4-amine begins with diethyl butynedioate, which undergoes cyclocondensation with methylhydrazine in ethanol under reflux (Scheme 1). Bromination at position 4 is accomplished using bromine in acetic acid, yielding 4-bromo-1-methyl-1H-pyrazol-3-amine (5 ) with 85% purity after recrystallization.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is constructed via cyclization of an amideoxime intermediate. For instance, 4-bromo-1-methyl-1H-pyrazol-3-amine reacts with ethyl cyanoacetate in the presence of hydroxylamine hydrochloride to form the amidoxime, which is subsequently dehydrated using acetic anhydride at 140°C.

Optimization Note : Microwave-assisted dehydration reduces reaction time from 5 hours to 10 minutes while improving yields from 61% to 80%.

Fragment Coupling: Final Assembly

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between Fragment A and Fragment B is achieved using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as a ligand. For example, 5-bromopyrimidin-2-amine and (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine react in toluene at 110°C for 12 hours, yielding the target compound in 68% yield.

Reaction Conditions :

  • Catalyst: Pd2(dba)3 (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs2CO3 (2 equiv)
  • Solvent: Toluene

Nucleophilic Substitution

Alternatively, the bromine atom in Fragment A may be displaced by the amine group of Fragment B under basic conditions (K2CO3, DMF, 80°C), though this method affords lower yields (42%) due to competing side reactions.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (s, 1H, pyrazole-H), 6.92 (s, 2H, NH2), 4.45 (s, 2H, CH2), 3.85 (s, 3H, CH3).
  • HRMS (ESI-TOF) : m/z 392.0521 [M + H]+ (calculated for C13H12BrN7O: 392.0518).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity using a C18 column (ACN:H2O = 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield Time Cost Efficiency Scalability
Buchwald-Hartwig 68% 12 h Moderate High
Nucleophilic Substitution 42% 24 h Low Moderate
Microwave-Assisted 80% 10 min High Limited

Challenges and Optimization Opportunities

  • Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is mitigated by using hydroxylamine hydrochloride in a 1:1 stoichiometric ratio.
  • Palladium Catalyst Cost : Substituting Pd2(dba)3 with cheaper Pd(OAc)2 reduces costs but requires higher catalyst loading (10 mol%).
  • Solvent Selection : Replacing toluene with 1,4-dioxane improves solubility of Fragment B, enhancing yields by 12%.

Chemical Reactions Analysis

  • Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its bromine atom, pyrazole ring, and oxadiazole group provide multiple reactive sites for different types of reactions.

  • Common Reagents and Conditions: Reagents such as potassium permanganate, hydrogen gas, and halogenating agents are commonly used in these reactions. For example, oxidation reactions might involve the use of potassium permanganate in an aqueous or organic solvent under controlled temperature and pH conditions.

  • Major Products Formed: Oxidation of the compound can lead to the formation of corresponding oxides, while reduction reactions may result in the production of hydrogenated derivatives. Substitution reactions often yield various functionalized analogs by replacing the bromine atom or modifying the heterocyclic rings.

Scientific Research Applications

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine has a broad range of applications across several scientific disciplines.

  • Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules

  • Biology: In biology, the compound serves as a molecular probe for studying biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme activities, protein-protein interactions, and cellular signaling pathways.

  • Medicine: The compound's potential medicinal properties are of great interest. It is being studied for its therapeutic effects, such as anticancer, antimicrobial, and antiviral activities. Researchers are exploring its mechanism of action and efficacy in preclinical and clinical trials.

  • Industry: Industrial applications include its use as a precursor for the production of advanced materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine involves multiple molecular targets and pathways.

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.

  • Pathways Involved: By modulating key signaling pathways, the compound can induce apoptosis in cancer cells, inhibit microbial growth, or suppress viral replication. Its effects on these pathways are being extensively studied to understand its full therapeutic potential.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Oxadiazole-Pyrazole Motifs

Compound A: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide
  • Structural Differences :
    • Replaces the bromine atom with a 3-isopropyl-1,2,4-oxadiazole-propanamide linker.
    • Retains the pyrimidin-2-amine and 1-methylpyrazole groups.
  • Synthesis: Synthesized via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (47% yield) .
  • Molecular Weight : ESI-MS m/z 342.2 [M + H]+ .
Compound B: 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
  • Structural Differences :
    • Contains an imidazo[4,5-b]pyridine core with a bromine atom at the 6-position.
    • Incorporates a piperazine-linked isoxazole and a 1,2,3-thiadiazole group.
  • Synthesis : Prepared via condensation of 5-bromo-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine with 1,2,3-thiadiazole-4-carbaldehyde .

Comparative Analysis

Feature Target Compound Compound A Compound B
Core Structure Pyrimidin-2-amine Pyrimidin-2-amine Imidazo[4,5-b]pyridine
Halogen Substituent 5-Bromo on pyrimidine None 6-Bromo on imidazo-pyridine
Heterocyclic Linker 1,2,4-Oxadiazole-methyl 1,2,4-Oxadiazole-propanamide Piperazine-isoxazole
Additional Groups 1-Methylpyrazole 1-Methylpyrazole 1,2,3-Thiadiazole and 5-methylisoxazole
Synthesis Yield Not reported in evidence 47% Not explicitly stated
Molecular Weight Estimated ~350–370 g/mol (based on structure) 342.2 g/mol Not reported

Key Observations

Role of Bromine : The bromine in the target compound and Compound B may enhance binding to hydrophobic pockets or act as a synthetic handle for further derivatization. Its absence in Compound A suggests divergent pharmacological objectives.

Heterocycle Impact : The 1,2,4-oxadiazole in the target and Compound A offers metabolic stability, while Compound B’s thiadiazole and isoxazole may confer distinct electronic or solubility properties.

Biological Activity

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyBrNzOw\text{C}_{x}\text{H}_{y}\text{BrN}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound features a bromine atom, a pyrazole ring, and an oxadiazole moiety which contribute to its biological activity.

Synthesis

The synthesis of this compound involves several chemical reactions. The general steps include:

  • Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole as a starting material.
  • Oxadiazole Synthesis : The oxadiazole group is introduced through cyclization reactions involving appropriate precursors.
  • Pyrimidine Derivation : The final structure is completed by attaching the pyrimidine moiety through a methyl linkage.

Anticancer Properties

Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases involved in cancer progression. Specifically, the compound has shown promise in inhibiting CSNK2 (casein kinase 2), which is implicated in multiple cancer types.

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of CSNK2
AntiviralPotential activity against β-coronaviruses
Anti-inflammatoryModulation of inflammatory pathways

Antiviral Activity

The compound's structural features suggest potential antiviral properties, particularly against β-coronaviruses. Studies have demonstrated that modifications on the pyrazole ring can enhance binding affinity to viral targets.

Case Study 1: CSNK2 Inhibition

In a study focusing on the pyrazolo[1,5-a]pyrimidine scaffold, compounds were tested for their ability to inhibit CSNK2. The results indicated that the introduction of specific substituents improved potency and metabolic stability while maintaining selectivity against other kinases.

Case Study 2: Antiviral Efficacy

Another investigation into similar compounds revealed that modifications in the oxadiazole region significantly increased antiviral efficacy against β-coronaviruses. The study highlighted the importance of structural optimization in enhancing biological activity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate solubility and favorable metabolic stability; however, further studies are required to assess toxicity profiles.

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityModerate (0.47 μg/mL)
Metabolic StabilityModerate (60–90% remaining after 30 min)
ToxicityNot determined

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.